molecular formula C22H33NO2 B12772417 5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)- CAS No. 76-53-9

5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)-

Cat. No.: B12772417
CAS No.: 76-53-9
M. Wt: 343.5 g/mol
InChI Key: MGAZMNWJFPAAIU-AFROGUPUSA-N
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Description

Its chemical formula is C22H33NO2, and it has a molecular weight of 343.5 g/mol . Veatchine is a complex organic molecule with a unique structure that includes multiple stereocenters, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Veatchine involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it typically involves the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups through various organic reactions. Common reagents used in the synthesis include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Veatchine would likely involve scaling up the laboratory synthesis methods to larger reactors. This process would require optimization to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Veatchine can undergo various types of chemical reactions, including:

    Oxidation: Veatchine can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in Veatchine, leading to different derivatives.

    Substitution: Various substitution reactions can occur, where functional groups in Veatchine are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Veatchine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Veatchine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which Veatchine is used. Detailed studies are required to elucidate the precise mechanisms and pathways.

Comparison with Similar Compounds

Veatchine can be compared with other similar compounds to highlight its uniqueness Similar compounds might include other alkaloids or complex organic molecules with similar structures

List of Similar Compounds

    Morphine: Another complex alkaloid with significant biological activity.

    Codeine: Similar in structure to morphine but with different pharmacological properties.

    Papaverine: An alkaloid with a different mechanism of action but similar structural features.

Properties

CAS No.

76-53-9

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1S,2R,5R,7S,8R,11R,12R,18S)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol

InChI

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16-,17-,18+,19+,20+,21-,22+/m1/s1

InChI Key

MGAZMNWJFPAAIU-AFROGUPUSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)C(=C)[C@@H]5O)[C@H]6N(C2)CCO6

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6

Origin of Product

United States

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